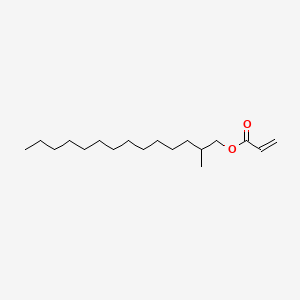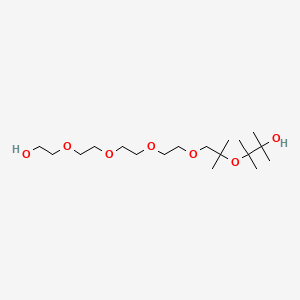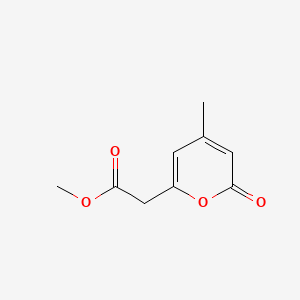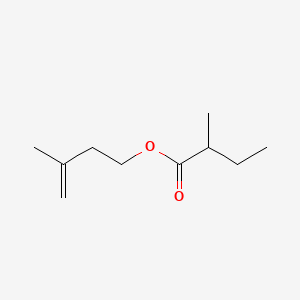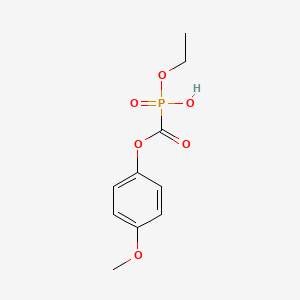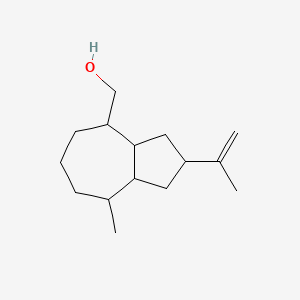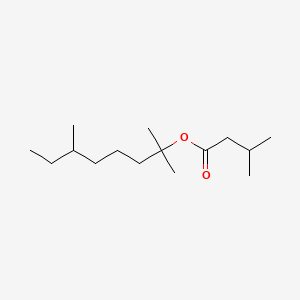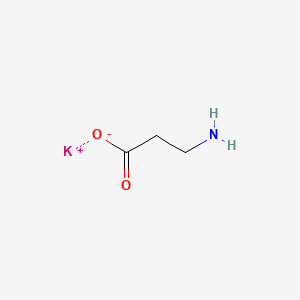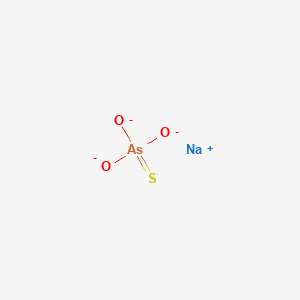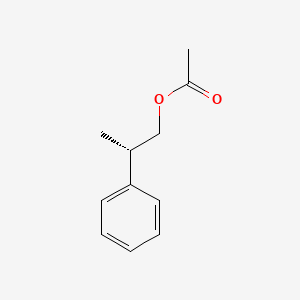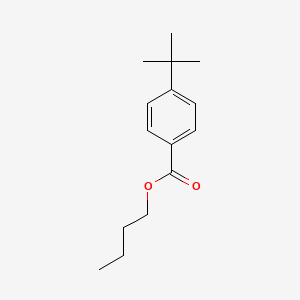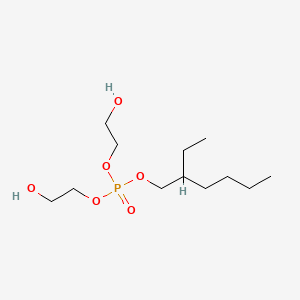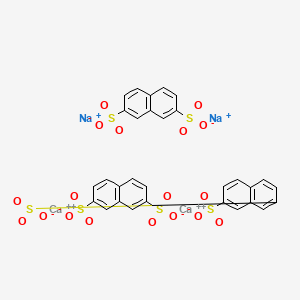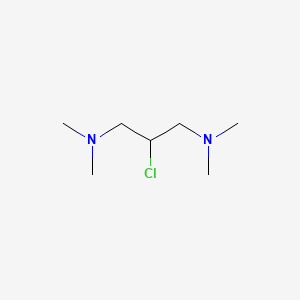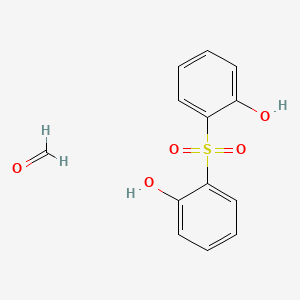
Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol is a compound that combines formaldehyde with a sulfonylphenol groupIt is characterized by its molecular formula C19H17NaO9S2 and a molecular weight of 476.4526 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol typically involves the reaction of formaldehyde with 2-hydroxybenzenesulfonate and 4-(4-hydroxyphenyl)sulfonylphenol. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, which can then be used in various applications. The industrial methods focus on efficiency, cost-effectiveness, and environmental considerations to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The sulfonyl and phenol groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions can yield alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Wirkmechanismus
The mechanism of action of formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol involves its interaction with specific molecular targets and pathways. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol include:
Bisphenol A (BPA): Known for its use in plastics and resins.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Another BPA substitute with similar properties
Uniqueness
This compound is unique due to its specific combination of formaldehyde and sulfonylphenol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other bisphenols may not be suitable .
Eigenschaften
CAS-Nummer |
51990-55-7 |
|---|---|
Molekularformel |
C13H12O5S |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S.CH2O/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14;1-2/h1-8,13-14H;1H2 |
InChI-Schlüssel |
IMLMEIUTKRNUPD-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


